molecular formula C19H18N4O3 B2519062 Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate CAS No. 898650-96-9

Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate

Cat. No.: B2519062
CAS No.: 898650-96-9
M. Wt: 350.378
InChI Key: ODAHFRJFGGMPLG-UHFFFAOYSA-N
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Description

Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
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Scientific Research Applications

1. Structural Properties

In a study, the structural properties of a compound with a 4,5-dihydro-1,2,4-triazine ring were analyzed. It was found that the triazine ring is nearly planar and forms various dihedral angles with adjacent phenyl and benzene rings. This structural configuration facilitates intermolecular hydrogen bonding, contributing to the compound's stability and reactivity (Fun et al., 2011).

2. Synthesis of Derivatives

Researchers synthesized 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, by initiating Ugi reactions followed by stirring with sodium ethoxide. These derivatives form a unique class of pseudopeptidic triazines, demonstrating the potential for triazine compounds to serve as building blocks for complex molecular structures (Sañudo et al., 2006).

3. Antimicrobial Activities

A study highlighted the synthesis of novel 1,2,4-triazole derivatives with notable antimicrobial activities. The derivatives were obtained from a series of reactions starting from ester ethoxycarbonylhydrazones. The compounds exhibited significant activity against various test microorganisms, showcasing the potential of triazine derivatives in developing antimicrobial agents (Bektaş et al., 2007).

4. Anticancer Properties

Another study involved the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their subsequent evaluation for anticancer activity. These derivatives were synthesized through various chemical reactions and screened against a panel of cancer cell lines, indicating the role of triazine derivatives in cancer treatment (Bekircan et al., 2008).

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 4-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-3-5-13(6-4-12)11-16-17(24)21-19(23-22-16)20-15-9-7-14(8-10-15)18(25)26-2/h3-10H,11H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAHFRJFGGMPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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